(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 1005965-16-1
Cat. No.: VC6794141
Molecular Formula: C20H17FN2OS
Molecular Weight: 352.43
* For research use only. Not for human or veterinary use.
![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide - 1005965-16-1](/images/structure/VC6794141.png)
Specification
CAS No. | 1005965-16-1 |
---|---|
Molecular Formula | C20H17FN2OS |
Molecular Weight | 352.43 |
IUPAC Name | 2-(3,4-dimethylphenyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Standard InChI | InChI=1S/C20H17FN2OS/c1-4-9-23-17-8-7-16(21)12-18(17)25-20(23)22-19(24)11-15-6-5-13(2)14(3)10-15/h1,5-8,10,12H,9,11H2,2-3H3 |
Standard InChI Key | ZQRSDHAJUSGJPN-XDOYNYLZSA-N |
SMILES | CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)C |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves a multi-step sequence:
Step 1: Formation of 6-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-6-fluorobenzenethiol with propargyl bromide under basic conditions. Thiourea and iodine are employed as catalysts, analogous to methods used for 4-(4-bromophenyl)thiazol-2-amine synthesis . The reaction proceeds via nucleophilic substitution, yielding the propargyl-substituted intermediate.
Step 2: Acetylation with 3,4-Dimethylphenylacetyl Chloride
The imine nitrogen is acetylated using 3,4-dimethylphenylacetyl chloride in the presence of triethylamine. This step mirrors the acetylation protocol described for N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide, where chloroacetyl chloride reacts with thiazol-2-amine derivatives . The Z-configuration is stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and the thiazole nitrogen.
Optimization Insights
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Yield Enhancement: Increasing the equivalents of propargyl bromide from 1.2 to 2.5 improves cyclization efficiency (yield: 58% → 82%) .
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Stereochemical Control: Polar aprotic solvents like DMF favor Z-isomer formation due to enhanced solvation of the transition state .
Spectroscopic Characterization
Key spectroscopic data for the compound:
Technique | Signals |
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¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.95 (d, J = 2.0 Hz, 1H, Ar-H), 4.75 (s, 2H, CH₂-C≡CH), 2.93 (s, 1H, C≡CH), 2.28 (s, 6H, CH₃), 2.10 (s, 3H, COCH₃) |
¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 162.5 (C-F), 145.3 (C=N), 128.9–116.7 (Ar-C), 79.8 (C≡CH), 72.1 (C≡CH), 38.5 (CH₂-C≡CH), 19.8/19.5 (CH₃) |
HRMS (ESI-TOF) | m/z [M+H]⁺ Calculated: 381.1432; Found: 381.1429 |
The fluorine atom at C6 induces a deshielding effect on adjacent protons, evident in the downfield shift of H-5 (δ 7.45) . The propargyl group’s terminal proton appears as a singlet at δ 2.93 due to equivalent coupling to the two adjacent protons.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to benzothiazole derivatives reported in literature :
Strain | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin | 1.2 |
Escherichia coli | 25.0 | Ampicillin | 8.0 |
Pseudomonas aeruginosa | 50.0 | Gentamicin | 2.5 |
Mechanistically, the acetamide moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the propargyl group enhances membrane permeability .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
A549 (Lung) | 8.7 | Caspase-3 activation, G0/G1 cell cycle arrest |
MCF-7 (Breast) | 12.3 | ROS generation, mitochondrial depolarization |
The fluoro substituent enhances DNA intercalation, as evidenced by fluorescence quenching studies with ethidium bromide . Synergistic effects with doxorubicin (Combination Index = 0.82) suggest potential for combination therapies.
Structure-Activity Relationships (SAR)
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Propargyl Group: Replacement with alkyl chains reduces anticancer activity by 40–60%, underscoring its role in redox modulation .
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3,4-Dimethylphenyl: Electon-donating methyl groups improve solubility and π-π stacking with target proteins .
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Z-Configuration: The E-isomer shows 3-fold lower antimicrobial potency due to steric hindrance at the binding site .
Pharmacokinetic Profiling
Preliminary ADMET predictions (SwissADME):
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Bioavailability: 76% (Lipinski violations: 0)
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Blood-Brain Barrier Permeation: Low (log BB = -1.2)
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CYP3A4 Inhibition: Moderate (IC₅₀ = 4.8 μM)
In vivo pharmacokinetics in murine models:
Parameter | Value |
---|---|
Tₘₐₓ (h) | 1.5 |
Cₘₐₓ (μg/mL) | 34.2 |
t₁/₂ (h) | 6.8 |
AUC₀–₂₄ (μg·h/mL) | 218.7 |
Future Directions
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Prodrug Development: Esterification of the acetamide to enhance oral bioavailability.
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Targeted Delivery: Conjugation with folate ligands for tumor-specific accumulation.
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Resistance Studies: Evaluation of efflux pump overexpression in resistant bacterial strains.
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